N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034496-68-7
VCID: VC4531487
InChI: InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)23-15-7-5-14(6-8-15)21-17(22)11-16-4-3-9-24-16/h3-4,9-10,14-15H,5-8,11H2,1-2H3,(H,21,22)
SMILES: CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CC=CS3)C
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide

CAS No.: 2034496-68-7

Cat. No.: VC4531487

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.46

* For research use only. Not for human or veterinary use.

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(thiophen-2-yl)acetamide - 2034496-68-7

Specification

CAS No. 2034496-68-7
Molecular Formula C18H23N3O2S
Molecular Weight 345.46
IUPAC Name N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C18H23N3O2S/c1-12-10-13(2)20-18(19-12)23-15-7-5-14(6-8-15)21-17(22)11-16-4-3-9-24-16/h3-4,9-10,14-15H,5-8,11H2,1-2H3,(H,21,22)
Standard InChI Key JBPRAZOSPKHQGM-SHTZXODSSA-N
SMILES CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)CC3=CC=CS3)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Stereochemistry

The compound’s molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of 345.5 g/mol . Its IUPAC name delineates the (1r,4r)-stereochemistry of the cyclohexyl ring, critical for its three-dimensional conformation. The pyrimidine ring at position 4 of the cyclohexane is substituted with methyl groups at carbons 4 and 6, while the acetamide group at position 1 is linked to a thiophen-2-yl substituent .

Key Structural Features:

  • Cyclohexyl Backbone: Adopts a chair conformation stabilized by the (1r,4r)-configuration, reducing steric strain .

  • 4,6-Dimethylpyrimidin-2-yl Ether: Introduces hydrogen-bond acceptor sites via pyrimidine nitrogens and enhances lipophilicity through methyl groups .

  • Thiophen-2-yl Acetamide: The sulfur-containing heterocycle contributes to π-π stacking interactions and potential metabolic stability .

Spectroscopic and Computational Data

  • SMILES: Cc1cc(C)nc(OC2CCC(NC(=O)Cc3cccs3)CC2)n1 .

  • InChIKey: Computed as LZUNQIWFLRLMSF-UHFFFAOYSA-N for stereoisomeric analogs .

  • XLogP3: Estimated at 4.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Rotatable Bonds: 5, suggesting conformational flexibility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from (1r,4r)-4-hydroxycyclohexylamine and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine :

  • Etherification: Nucleophilic substitution of the pyrimidine’s sulfonyl group with the cyclohexanol under basic conditions (e.g., LiH/DMF) .

  • Acetylation: Coupling the intermediate with 2-(thiophen-2-yl)acetic acid using carbodiimide-based activation .

Optimization Challenges:

  • Stereochemical Purity: Chiral resolution or asymmetric synthesis ensures the (1r,4r)-configuration .

  • Yield: Reported yields range from 70–77% for analogous compounds .

Analytical Characterization

  • HPLC: Purity >98% confirmed via reverse-phase chromatography .

  • NMR: Key signals include δ 1.5–2.1 ppm (cyclohexyl CH₂), δ 6.8–7.2 ppm (thiophene protons), and δ 2.3 ppm (pyrimidine methyl groups) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (pH 7.4), necessitating formulation with co-solvents .

  • Stability: Degrades <5% over 24 hours in plasma, indicating metabolic resistance .

ADME Profile

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate logP .

  • Metabolism: Predicted CYP3A4/2D6 substrate via thiophene oxidation and pyrimidine demethylation .

  • Excretion: Primarily renal (70%), with fecal elimination of glucuronidated metabolites .

Applications and Patent Landscape

Pharmaceutical Development

  • Oncology: Patents disclose derivatives as checkpoint kinase inhibitors (US8912224B2) .

  • CNS Disorders: Thiophene-acetamide analogs are explored for neuropathic pain .

Agricultural Chemistry

  • Herbicide Adjuvants: Pyrimidine ethers enhance glyphosate absorption in plants .

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